molecular formula C9H10OS B1276721 4-(Ethylthio)benzaldehyde CAS No. 84211-94-9

4-(Ethylthio)benzaldehyde

Cat. No.: B1276721
CAS No.: 84211-94-9
M. Wt: 166.24 g/mol
InChI Key: LPRKZLUVZOFDDT-UHFFFAOYSA-N
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Description

4-(Ethylthio)benzaldehyde is an organic compound with the molecular formula C9H10OS. It is characterized by the presence of an ethylthio group (-SC2H5) attached to the benzene ring at the para position relative to the aldehyde group (-CHO). This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and material science .

Mechanism of Action

Target of Action

It’s known that similar compounds, such as 4-(methylthio)benzaldehyde derivatives, have shown antibacterial, antioxidant, and cytotoxic activities . These activities suggest that the compound may interact with various targets, including bacterial cells and human peripheral lymphocytes .

Mode of Action

The related compound 4-(methylthio)benzaldehyde has been shown to exhibit antibacterial and antioxidant activities . This suggests that 4-(Ethylthio)benzaldehyde might interact with its targets in a way that disrupts bacterial growth or neutralizes harmful free radicals.

Biochemical Pathways

For instance, 4-(methylthio)benzaldehyde is an intermediate for the synthesis of pyrrole derivatives showing anti-inflammatory activity .

Pharmacokinetics

It’s known that the compound is slightly soluble in chloroform and methanol , which could potentially influence its bioavailability and distribution within the body.

Result of Action

Related compounds have shown antibacterial, antioxidant, and cytotoxic effects . This suggests that this compound might have similar effects, potentially inhibiting bacterial growth, neutralizing harmful free radicals, or inducing cytotoxicity in certain cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Ethylthio)benzaldehyde can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzaldehyde with ethanethiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in N,N-dimethylformamide (DMF) at elevated temperatures (around 200°C) for 16 hours. The product is then purified using column chromatography .

Another method involves the reaction of 4-bromobenzaldehyde with ethanethiol in the presence of a base like potassium carbonate. This reaction also yields this compound along with by-products such as potassium bromide and water.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis methods but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-(Ethylthio)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Ethylthio)benzaldehyde is unique due to the presence of the ethylthio group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

4-ethylsulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c1-2-11-9-5-3-8(7-10)4-6-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRKZLUVZOFDDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426515
Record name 4-(Ethylthio)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84211-94-9
Record name 4-(Ethylthio)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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